Homarylamine

Vue d'ensemble

Description

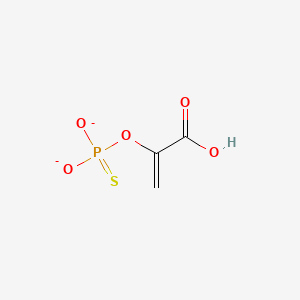

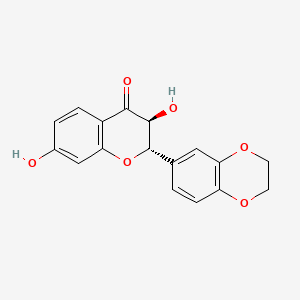

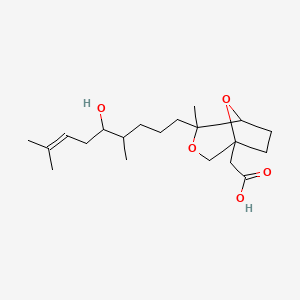

Homarylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine and MDMPEA, is an antitussive (anti-cough) drug . It was patented in 1956 by Merck & Co., but has never been used medically . Chemically, it is a substituted phenethylamine and is the N-methylated analog of methylenedioxyphenethylamine (MDPEA) .

Synthesis Analysis

The synthesis of Homarylamine involves a multi-step reaction . The first step involves heating at 200°C for 2 hours. The second step involves a reaction with LiAlH4 in tetrahydrofuran for 4 hours .Molecular Structure Analysis

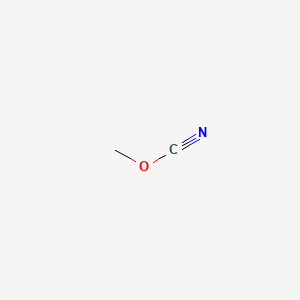

Homarylamine has a molecular formula of C10H13NO2 . Its structure includes a benzodioxole ring attached to an ethanamine group, which is N-methylated .Chemical Reactions Analysis

One known reaction of Homarylamine is with formaldehyde, which results in the formation of hydrastinine .Physical And Chemical Properties Analysis

Homarylamine has a molar mass of 179.219 g/mol . It has a density of 1.128 g/cm3 and a boiling point of 274°C at 760 mmHg . The compound is a crystalline solid and is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Applications De Recherche Scientifique

Pharmacology

Antitussive Drug Development: Homarylamine was patented as an antitussive (anti-cough) drug . Although it has not been used medically, its structure as a substituted phenethylamine makes it a candidate for further research into cough suppression mechanisms.

Material Science

Analytical Reference Standard: In material science, Homarylamine can be used as an analytical reference standard due to its well-defined chemical structure . This application is crucial for ensuring the accuracy and calibration of analytical instruments.

Environmental Science

Microbial Synthesis of Metal Nanoparticles: While not directly linked to Homarylamine, the compound’s structural relatives could influence the microbial synthesis of metal nanoparticles, which have applications in environmental protection and agriculture .

Analytical Chemistry

Forensic Applications: As an analytical reference standard, Homarylamine is used in forensic chemistry and toxicology. It helps in the identification and quantification of substances within a given sample .

Biochemistry

Biochemical Research: Homarylamine’s role in biochemistry is not well-documented. However, its structural analogs, such as phenethylamines, are significant in studying neurotransmitter systems and brain function .

Agricultural Science

Biostimulants in Crop Production: Amino acids and protein hydrolysates, which are structurally related to Homarylamine, are used as biostimulants in agriculture. They enhance crop performance, stress tolerance, and nutrient-use efficiency .

Medical Research

Antitussive Research: Homarylamine’s potential as an antitussive agent could lead to new insights in medical research, particularly in the development of new cough treatments .

Industrial Applications

Research and Forensic Analysis: Industrially, Homarylamine serves as a reference compound in research and forensic analysis, aiding in the development of new materials and quality control processes .

Safety and Hazards

Mécanisme D'action

Target of Action

Homarylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine and MDMPEA , is a substituted phenethylamine . It was patented as an antitussive (anti-cough) drug in 1956 by Merck & Co . It has never been used medically

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, influencing how it is absorbed and distributed in the body, how it is metabolized for use, and how leftovers are excreted from the body .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors could include temperature, pH, presence of other molecules, and more . .

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJOMVMFYOUDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196385 | |

| Record name | Homarylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Homarylamine | |

CAS RN |

451-77-4 | |

| Record name | N-Methyl-1,3-benzodioxole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homarylamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homarylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMARYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions that homarylamine hydrochloride was found to be inactive as an antitussive agent. Can you elaborate on what this means and its significance?

A1: The research paper [] investigated various compounds for their ability to suppress cough in a controlled experimental setting using cats. They found that, unlike some other compounds tested (d-methorphan HBr, carbetapentane citrate, codeine SO4, and chlophedianol HCl), homarylamine hydrochloride did not demonstrate any cough-suppressing activity in their model. This finding is significant because it suggests that homarylamine hydrochloride, at least when administered in the way described in the study, is unlikely to be effective as a cough suppressant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)

![7-Azabicyclo[2.2.1]heptane](/img/structure/B1214873.png)